5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1cc2cc(Br)cnc2[nH]1
.
Physical And Chemical Properties Analysis
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 .
Scientific Research Applications
Synthesis and Material Science
The compound 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a key intermediate in the synthesis of various heterocyclic structures, highlighting its importance in the field of material science and organic synthesis. For instance, it is utilized in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, demonstrating its pivotal role in the development of new materials with potential applications in electronics, pharmaceuticals, and catalysis (Ahmad et al., 2017).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine have been developed, showcasing its versatility in chemical synthesis. A notable method includes the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer cyclization, which underscores the compound's utility in constructing complex heterocyclic systems with significant biological and chemical properties (Alekseyev et al., 2015).
Photophysical Properties and Applications
Research into the photophysical properties of derivatives of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine reveals their potential applications in optoelectronics and as sensors. Studies focusing on the spectroscopic, optical, and theoretical investigations of these compounds help in understanding their electronic structures and photophysical behaviors, which are crucial for designing advanced materials for light-emitting devices and sensors (Vural & Kara, 2017).
Safety And Hazards
The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBSZFBJWCMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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